PHT-427

Catalog No.
S548412
CAS No.
1191951-57-1
M.F
C20H31N3O2S2
M. Wt
409.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHT-427

CAS Number

1191951-57-1

Product Name

PHT-427

IUPAC Name

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Molecular Formula

C20H31N3O2S2

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)

InChI Key

BYWWNRBKPCPJMG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Solubility

soluble in DMSO, not soluble in water.

Synonyms

PHT427; PHT-427; PHT 427.

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Description

The exact mass of the compound 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is 409.18577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
  • Organic Intermediate: The presence of a sulfonamide group suggests 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide might serve as an intermediate in the synthesis of various drugs or other organic molecules. Suppliers like ChemDirect offer it as a technical grade chemical, potentially for this purpose .
  • Material Science Applications: The long dodecyl chain introduces hydrophobic properties, while the thiadiazole ring can participate in various bonding interactions. This combination could be of interest for research in self-assembling materials, liquid crystals, or specific types of polymers.

PHT-427 is a novel compound recognized for its role as an inhibitor of both phosphatidylinositol-dependent protein kinase 1 and Akt, which are crucial components in signaling pathways associated with cancer cell proliferation and survival. The compound has the molecular formula C20H31N3O2S2C_{20}H_{31}N_{3}O_{2}S_{2} and a molecular weight of 409.61 g/mol. It specifically binds to the pleckstrin homology domain of these proteins, demonstrating high-affinity interactions with dissociation constants (Ki) of 2.7 μM for Akt and 5.2 μM for phosphatidylinositol-dependent protein kinase 1 .

PHT-427 has been shown to inhibit the enzymes Akt and PDPK1, which are involved in cell signaling pathways important for cell growth and survival []. By inhibiting these enzymes, PHT-427 may have potential applications in cancer research []. However, the exact mechanism by which PHT-427 binds to and inhibits these enzymes requires further investigation.

That modify its alkyl chain length and functional groups to optimize binding affinity for its targets. Variants of PHT-427 have been synthesized by altering the carbon chain length from C-4 to C-16, with the C-12 variant exhibiting the highest affinity for both Akt and phosphatidylinositol-dependent protein kinase 1 . The specific synthetic route details are proprietary but typically involve standard organic synthesis techniques such as coupling reactions and purification processes.

The biological activity of PHT-427 has been extensively studied, revealing its potential as an effective antitumor agent. In vivo studies have demonstrated its ability to inhibit tumor growth significantly in immunocompromised mice models bearing human tumor xenografts, achieving up to 80% reduction in the most sensitive tumors . Notably, tumors with mutations in the PIK3CA gene exhibited heightened sensitivity to PHT-427, while K-Ras mutant tumors were less responsive . The compound's safety profile is promising, as it has been shown not to induce weight loss or adverse changes in blood chemistry during extended administration periods .

PHT-427's primary application lies in cancer therapy, particularly targeting tumors that exhibit aberrant activation of the phosphatidylinositol 3-kinase/Akt signaling pathway. Its dual inhibition mechanism offers potential therapeutic benefits in combination therapies; studies have indicated enhanced antitumor effects when used alongside established chemotherapeutics like paclitaxel and erlotinib . Additionally, ongoing research may expand its applications into other diseases characterized by dysregulated Akt signaling.

Interaction studies utilizing surface plasmon resonance spectroscopy have confirmed the binding dynamics of PHT-427 with both Akt and phosphatidylinositol-dependent protein kinase 1. These studies indicate that PHT-427 competes effectively with natural substrates for binding sites within the pleckstrin homology domains of these kinases . Such interactions are critical for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

PHT-427 is part of a broader class of compounds that target the phosphatidylinositol 3-kinase/Akt signaling pathway. Here are some similar compounds:

Compound NameTarget KinasesKi Values (μM)Unique Features
PHT-428Akt, PDPK1~2.5Structural analog with slight modifications
MK-2206Akt~0.5Allosteric inhibitor with different binding site
GSK690693Akt~0.6Selective inhibitor targeting Akt isoforms
AZD5363Akt~0.7Dual inhibitor with oral bioavailability

PHT-427 stands out due to its dual inhibition mechanism targeting both Akt and phosphatidylinositol-dependent protein kinase 1 simultaneously, which may enhance its therapeutic potential compared to other inhibitors that focus solely on one target . Its unique structural properties allow it to exhibit distinct pharmacological profiles that could be advantageous in clinical settings.

Molecular Structure and Physicochemical Properties

PHT-427 exhibits a complex molecular architecture characterized by a sulfonamide core linked to a thiadiazole ring system and a long alkyl chain. The compound possesses the molecular formula C20H31N3O2S2 and a molecular weight of 409.61 daltons, as confirmed through multiple analytical techniques. The Chemical Abstracts Service registry number 1191951-57-1 uniquely identifies this compound in chemical databases. The structural framework incorporates several key functional groups that contribute to its biological activity, including a benzenesulfonamide moiety, a 1,3,4-thiadiazole heterocycle, and a twelve-carbon aliphatic chain.

The physicochemical properties of PHT-427 reflect its lipophilic nature and membrane-binding characteristics. Solubility studies demonstrate that the compound dissolves readily in dimethyl sulfoxide at concentrations up to 82 milligrams per milliliter, corresponding to 200.19 millimolar. In ethanol, the solubility decreases to 60 milligrams per milliliter or 146.48 millimolar, while the compound remains essentially insoluble in aqueous media. These solubility profiles are consistent with the compound's design for membrane-associated target interactions.

PropertyValueUnits
Molecular Weight409.61g/mol
Molecular FormulaC20H31N3O2S2-
Solubility in Dimethyl Sulfoxide82 (200.19)mg/mL (mM)
Solubility in Ethanol60 (146.48)mg/mL (mM)
Solubility in WaterInsoluble-
Purity>98%%
Melting Point RangeNot specified°C

The structural characterization reveals important features that govern the compound's interaction with target proteins. The thiadiazole ring system provides a planar aromatic surface capable of forming specific contacts with amino acid residues in protein binding pockets. The sulfonamide group introduces both hydrogen bonding capabilities and electrostatic interactions, while the long alkyl chain contributes hydrophobic contacts essential for membrane association. Surface plasmon resonance studies have demonstrated that these structural elements work synergistically to achieve selective binding to pleckstrin homology domains.

Computational analyses of PHT-427 structure indicate significant conformational flexibility, particularly in the alkyl chain region. The compound possesses 14 rotatable bonds, contributing to its ability to adopt multiple conformations during protein binding. The topological polar surface area of 108.57 square angstroms suggests moderate membrane permeability characteristics. The calculated partition coefficient (XLogP) of 8.96 confirms the highly lipophilic nature of the molecule.

Synthetic Pathways and Analytical Validation

The synthesis of PHT-427 follows established methodologies for constructing 1,3,4-thiadiazole-containing compounds, utilizing cyclization reactions of appropriate precursors. The general synthetic approach involves the formation of the thiadiazole ring through cyclodehydration of acylhydrazine intermediates or direct cyclization of thiosemicarbazide derivatives. The specific synthetic route to PHT-427 incorporates the attachment of the dodecyl chain and the formation of the sulfonamide linkage through standard organic chemistry transformations.

The 1,3,4-thiadiazole core represents a crucial pharmacophore in the PHT-427 structure, and its synthesis requires careful control of reaction conditions to ensure proper ring formation. Multiple synthetic strategies exist for thiadiazole construction, including reactions of acid hydrazides with phosphorus pentasulfide, cyclization of diacylhydrazines using Lawesson's reagent, and transformations involving thiosemicarbazides. The choice of synthetic method influences both the yield and purity of the final product, with modern approaches favoring milder conditions and improved functional group tolerance.

Synthetic StepReagent/MethodTypical YieldKey Considerations
Thiadiazole FormationThiosemicarbazide cyclizationVariableRing closure efficiency
Sulfonamide FormationSulfonyl chloride couplingHighRegioselectivity
Alkyl Chain AttachmentAlkylation reactionModerate to HighChain length control
Final PurificationRecrystallization/ChromatographyRecovery dependentPurity requirements

Analytical validation of PHT-427 synthesis employs multiple complementary techniques to confirm structural identity and assess purity. High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 98 percent for properly synthesized material. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic signals corresponding to the aromatic protons, alkyl chain resonances, and heteroatom-bearing carbons. Mass spectrometry techniques, including electrospray ionization, confirm the molecular ion and characteristic fragmentation patterns consistent with the proposed structure.

Infrared spectroscopy reveals diagnostic absorption bands that validate the presence of key functional groups. The sulfonamide moiety exhibits characteristic stretching frequencies in the 1150-1350 wavenumber region, while the thiadiazole ring shows specific fingerprint absorptions. The alkyl chain contributes symmetric and asymmetric carbon-hydrogen stretching modes in the 2800-3000 wavenumber range. These spectroscopic signatures provide rapid confirmation of successful synthesis and structural integrity.

Structural Analogs and Alkyl Chain Length Optimization

Extensive structure-activity relationship studies have explored the impact of alkyl chain length on the biological activity of PHT-427 analogs. A systematic series of compounds with variable carbon chain lengths from C-4 to C-16 have been synthesized and evaluated for their binding affinity to pleckstrin homology domains. These studies reveal that the twelve-carbon chain present in PHT-427 represents the optimal length for achieving maximum binding affinity to both protein kinase B and phosphatidylinositide-dependent protein kinase 1.

The structure-activity relationship analysis demonstrates a clear correlation between alkyl chain length and target binding affinity. Compounds with shorter chains (C-4, C-6, C-8) exhibit progressively weaker binding to pleckstrin homology domains, while longer chains (C-14, C-16) also show diminished activity compared to the optimal C-12 length. This optimization reflects the specific geometric requirements of the protein binding sites and the need for appropriate hydrophobic contacts to achieve stable protein-ligand complexes.

Alkyl Chain LengthProtein Kinase B BindingPhosphatidylinositide-Dependent Protein Kinase 1 BindingRelative Activity
C-4WeakWeakLow
C-6ModerateModerateReduced
C-8GoodGoodModerate
C-12 (PHT-427)OptimalOptimalMaximum
C-14ReducedReducedDecreased
C-16WeakWeakPoor

The binding affinity measurements for PHT-427 indicate dissociation constants of 2.7 micromolar for protein kinase B and 5.2 micromolar for phosphatidylinositide-dependent protein kinase 1. These values represent the strongest binding observed within the analog series, confirming the optimal nature of the twelve-carbon chain length. The binding selectivity between these two targets suggests that subtle differences in their pleckstrin homology domain structures can be exploited for the development of more selective analogs.

Structural modifications beyond alkyl chain length have also been investigated to understand the contribution of other molecular features to binding affinity. The thiadiazole ring system appears to be essential for activity, as replacement with other heterocycles typically results in significant loss of binding affinity. The sulfonamide linkage provides important hydrogen bonding interactions, and modifications to this group generally reduce target engagement. The overall molecular architecture of PHT-427 thus represents a carefully optimized balance of structural elements that together achieve the desired biological activity profile.

The optimization studies have revealed that the spatial arrangement of functional groups in PHT-427 analogs critically influences their ability to engage pleckstrin homology domain binding sites. Molecular modeling studies suggest that the twelve-carbon alkyl chain adopts an extended conformation that allows optimal hydrophobic contacts with protein surface residues. Shorter chains fail to span the complete hydrophobic surface, while longer chains may experience unfavorable steric interactions or entropic penalties that reduce binding affinity. These findings provide important guidance for the design of next-generation analogs with improved selectivity and potency profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

409.18576959 g/mol

Monoisotopic Mass

409.18576959 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)

UNII

543K8ZN6LH

Wikipedia

PHT-427

Dates

Modify: 2023-08-15
1: Meuillet EJ, Zuohe S, Lemos R, Ihle N, Kingston J, Watkins R, Moses SA, Zhang  S, Du-Cuny L, Herbst R, Jacoby JJ, Zhou LL, Ahad AM, Mash EA, Kirkpatrick DL, Powis G. Molecular pharmacology and antitumor activity of PHT-427, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor. Mol Cancer Ther. 2010 Mar;9(3):706-17. Epub 2010 Mar 2. PubMed PMID: 20197390; PubMed Central PMCID: PMC2837366.

Explore Compound Types